molecular formula C14H14ClNO B2394768 (3-Chlorophenyl)(2-methoxyphenyl)methanamine CAS No. 1183687-03-7

(3-Chlorophenyl)(2-methoxyphenyl)methanamine

Cat. No.: B2394768
CAS No.: 1183687-03-7
M. Wt: 247.72
InChI Key: AISPHBCJUHXMOQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-methoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 2-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)(2-methoxyphenyl)methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(3-methoxyphenyl)methanamine
  • (4-Chlorophenyl)(2-methoxyphenyl)methanamine
  • (3-Chloro-2-methoxyphenyl)methanamine hydrochloride

Uniqueness

(3-Chlorophenyl)(2-methoxyphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Properties

IUPAC Name

(3-chlorophenyl)-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPHBCJUHXMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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